![molecular formula C10H11F4N3O2S B14087177 4-[6-(Trifluoromethyl)pyridin-2-yl]piperazine-1-sulfonyl fluoride](/img/structure/B14087177.png)
4-[6-(Trifluoromethyl)pyridin-2-yl]piperazine-1-sulfonyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[6-(Trifluoromethyl)pyridin-2-yl]piperazine-1-sulfonyl fluoride is a chemical compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperazine ring with a sulfonyl fluoride group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-(Trifluoromethyl)pyridin-2-yl]piperazine-1-sulfonyl fluoride typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring with a trifluoromethyl group can be synthesized using various methods, including nucleophilic substitution reactions and cyclization reactions.
Attachment of the Piperazine Ring: The piperazine ring is introduced through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Sulfonyl Fluoride Group: The sulfonyl fluoride group is added using sulfonylation reactions, often involving reagents such as sulfonyl chlorides and fluoride sources.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch Processing: Conducting the reactions in large reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Processing: Utilizing continuous flow reactors to improve efficiency and scalability.
化学反応の分析
Types of Reactions
4-[6-(Trifluoromethyl)pyridin-2-yl]piperazine-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of the trifluoromethyl and sulfonyl fluoride groups.
Oxidation and Reduction Reactions: The pyridine and piperazine rings can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and potassium carbonate (K2CO3) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are utilized.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups on the pyridine and piperazine rings .
科学的研究の応用
4-[6-(Trifluoromethyl)pyridin-2-yl]piperazine-1-sulfonyl fluoride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound is employed in the development of pesticides and herbicides due to its bioactive properties.
Material Science: It is utilized in the synthesis of advanced materials with unique chemical and physical properties.
作用機序
The mechanism of action of 4-[6-(Trifluoromethyl)pyridin-2-yl]piperazine-1-sulfonyl fluoride involves its interaction with specific molecular targets and pathways:
類似化合物との比較
Similar Compounds
1-[2-(Trifluoromethyl)pyridin-4-yl]piperazine: A similar compound with a trifluoromethyl group on the pyridine ring and a piperazine ring.
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine: Another related compound with additional substituents on the pyridine ring.
特性
分子式 |
C10H11F4N3O2S |
|---|---|
分子量 |
313.27 g/mol |
IUPAC名 |
4-[6-(trifluoromethyl)pyridin-2-yl]piperazine-1-sulfonyl fluoride |
InChI |
InChI=1S/C10H11F4N3O2S/c11-10(12,13)8-2-1-3-9(15-8)16-4-6-17(7-5-16)20(14,18)19/h1-3H,4-7H2 |
InChIキー |
BLNIOPHSLOLCIJ-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1C2=CC=CC(=N2)C(F)(F)F)S(=O)(=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(3-{(2Z)-2-[(2E)-(4-chlorobenzylidene)hydrazinylidene]-2,3-dihydro-1,3-thiazol-4-yl}phenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B14087099.png)
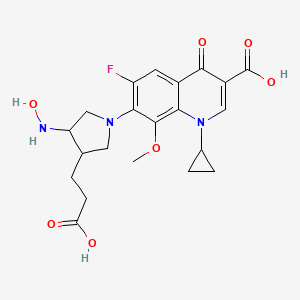
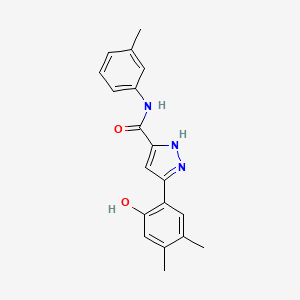

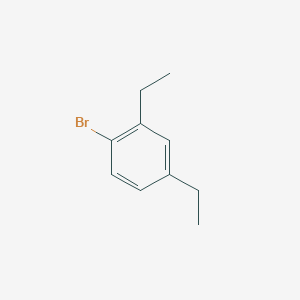
![1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-7-chloro-2-(2-methoxyethyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087131.png)
![1-(2,3-Dimethoxyphenyl)-2-(6-ethoxy-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087143.png)
![3-(Trifluoromethoxy)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14087148.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide](/img/structure/B14087154.png)

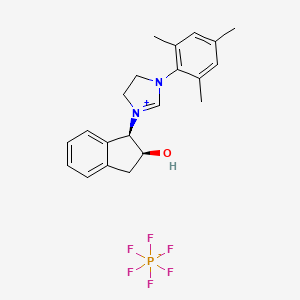
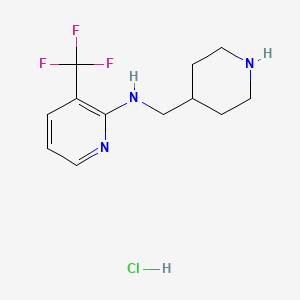

![1,1'-[(1R)-6,6'-Dimethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-bis(4-chlorophenyl)phosphine]](/img/structure/B14087179.png)
